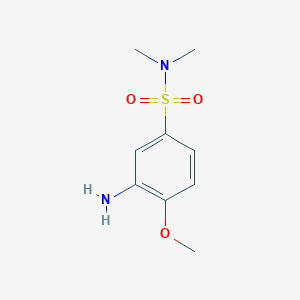

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDOHLBFUWTDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284379 | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-96-6 | |

| Record name | 7400-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from the commercially available 4-methoxybenzenesulfonyl chloride. Each step is elucidated with underlying chemical principles, detailed experimental procedures, and safety considerations, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the transition state of enzymatic reactions and engage in strong hydrogen bonding interactions with biological targets. The specific substitution pattern of this molecule—an amino group at the 3-position, a methoxy group at the 4-position, and a dimethylsulfonamide moiety—offers a unique scaffold for further chemical modification, making it a key intermediate in the synthesis of more complex molecules with potential biological activity.

The synthetic strategy detailed herein is a logical and efficient pathway that involves three key transformations: electrophilic aromatic substitution to introduce a nitro group, nucleophilic substitution to form the sulfonamide, and finally, reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

The synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is achieved through the following three-step sequence:

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride

Principle and Rationale

The initial step involves the nitration of 4-methoxybenzenesulfonyl chloride. This is a classic electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. The sulfonyl chloride group (-SO₂Cl) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. In this case, the powerful directing effect of the methoxy group dictates the position of nitration. The incoming electrophile, the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is directed to the position ortho to the methoxy group (and meta to the sulfonyl chloride group), which is the C3 position.

Caption: Mechanism of nitration.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxybenzenesulfonyl chloride | 206.64 | 20.7 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | ~0.16 |

| Ice | 18.02 | 200 g | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 4-methoxybenzenesulfonyl chloride (20.7 g, 0.1 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane (100 mL), wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methoxy-3-nitrobenzenesulfonyl chloride as a solid.[1]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The nitration reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.

-

Handle 4-methoxy-3-nitrobenzenesulfonyl chloride with care as it is a corrosive and lachrymatory compound.[1]

Step 2: Synthesis of 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide

Principle and Rationale

This step involves the reaction of the synthesized 4-methoxy-3-nitrobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic acyl substitution at the sulfonyl sulfur. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic dimethylamine, leading to the displacement of the chloride ion and the formation of the stable N,N-dimethylsulfonamide.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxy-3-nitrobenzenesulfonyl chloride | 251.64 | 25.2 g | 0.1 |

| Dimethylamine (40% solution in water) | 45.08 (as amine) | 28 mL | ~0.22 |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (25.2 g, 0.1 mol) in THF (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add dimethylamine solution (28 mL, ~0.22 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and crucial transformation in organic synthesis. Several methods are available for this reduction.[2] Two robust and widely used protocols are presented below: catalytic hydrogenation and chemical reduction with tin(II) chloride.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[2][3] The nitro group is reduced on the surface of the catalyst. This method is often clean and high-yielding, with water as the only byproduct. Raney Nickel is particularly effective for this transformation.[4]

-

Chemical Reduction with Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of nitroarenes.[5] Tin(II) chloride acts as the reducing agent in an acidic medium, typically hydrochloric acid.[6] This method is tolerant of many other functional groups.[5]

Experimental Protocol 3A: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide | 260.27 | 26.0 g | 0.1 |

| Raney Nickel (slurry in water) | - | ~5 g | - |

| Ethanol | 46.07 | 250 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Pressurized | - |

| Celite® | - | As needed | - |

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker), add 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (26.0 g, 0.1 mol) and ethanol (250 mL).

-

Carefully add the Raney Nickel slurry (~5 g).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Shake the mixture at room temperature. Monitor the reaction progress by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. The product can be purified by recrystallization if needed.

Safety Precautions:

-

Hydrogen gas is highly flammable and explosive. Perform this reaction in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment.

-

Raney Nickel is pyrophoric when dry. Always handle it as a slurry in water or ethanol and do not allow it to dry out in the air.

Experimental Protocol 3B: Reduction with Tin(II) Chloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide | 260.27 | 26.0 g | 0.1 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 113 g | 0.5 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 100 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| 10 M Sodium Hydroxide (NaOH) Solution | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

Procedure:

-

In a 1 L round-bottom flask, dissolve 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (26.0 g, 0.1 mol) in ethanol (200 mL).

-

Add tin(II) chloride dihydrate (113 g, 0.5 mol) to the solution.

-

Slowly add concentrated hydrochloric acid (100 mL) with stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is >10. Tin salts will precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. Further purification can be achieved by column chromatography or recrystallization.[5][7]

Conclusion

This guide has detailed a reliable and scalable three-step synthesis for 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. By providing a thorough explanation of the chemical principles, step-by-step protocols, and critical safety information, researchers and professionals in drug development are equipped to confidently produce this important chemical intermediate. The choice between the two presented reduction methods in the final step can be made based on available equipment and desired purity profile.

References

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Available at: [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

Sources

- 1. Buy 4-methoxy-3-nitrobenzenesulfonyl chloride | 22117-79-9 [smolecule.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. scispace.com [scispace.com]

physicochemical properties of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Introduction

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs and continuing to be a vital scaffold in the design of a wide array of therapeutic agents. The specific substitution pattern of this compound—an amino group, a methoxy group, and a dimethylated sulfonamide moiety—suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of drug discovery and materials science.[1][2]

Understanding the physicochemical properties of a compound like 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is a critical first step in its journey from a laboratory curiosity to a functional molecule. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, absorption, and distribution in biological systems. This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, details the rigorous experimental protocols required to elucidate its full physicochemical profile.

Molecular Identity and Core Properties

The foundational information for any chemical compound is its structure and basic identifiers. While extensive experimental data for 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is not widely published, its fundamental details are established.

| Property | Value | Source |

| Chemical Name | 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide | N/A |

| CAS Number | 7400-96-6 | [3][4] |

| Molecular Formula | C₉H₁₄N₂O₃S | [5] |

| Molecular Weight | 230.28 g/mol | Calculated |

| Chemical Structure |  | N/A |

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, field-proven methodologies for determining the critical . The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Significance: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For drug development professionals, the melting point also influences formulation strategies, particularly for solid dosage forms.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point.

-

The choice of heating rate is a balance: a slower rate provides better resolution but takes longer, while a faster rate may obscure complex thermal events.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters to record.

Self-Validation: The sharpness of the endothermic peak is a self-validating feature. A narrow peak confirms the purity of the sample. The experiment should be repeated at least twice to ensure reproducibility.

Workflow Diagram: Melting Point Determination via DSC

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. Understanding solubility is also essential for developing suitable formulations.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

System Preparation: Add an excess amount of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This extended time ensures that the measured solubility is the true thermodynamic solubility.

-

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key validation point. Additionally, samples should be taken at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Workflow Diagram: Aqueous Solubility Determination

Caption: Shake-Flask Method for Thermodynamic Solubility.

Ionization Constant (pKa)

Significance: The pKa value indicates the pH at which a molecule is 50% ionized. Since the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target, pKa is a critical parameter in drug development. The presence of a primary amine and a sulfonamide group in 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide suggests it will have at least two pKa values.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility throughout the titration.

-

Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. The system should be temperature-controlled.

-

Titration Process:

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

-

In a separate experiment, titrate a fresh solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic sulfonamide proton.

-

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization step. Specialized software is often used to calculate the pKa from the titration curve.

Self-Validation: The protocol is self-validating through the analysis of the titration curve's shape. A clear inflection point corresponds to the equivalence point, and the pKa is derived from the midpoint of the buffered region.

Workflow Diagram: pKa Determination via Potentiometric Titration

Caption: Workflow for pKa Determination using Potentiometric Titration.

Partition Coefficient (LogP)

Significance: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is a key predictor of a drug's ability to cross cell membranes and its potential for metabolism and toxicity.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare a stock solution of the compound in the aqueous phase (e.g., pH 7.4 buffer to maintain a consistent ionization state). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known volume of the n-octanol to a known volume of the aqueous stock solution in a sealed vial.

-

Equilibration: Agitate the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Self-Validation: The mass balance should be checked by comparing the total amount of compound recovered from both phases to the initial amount. A recovery of 95-105% validates the experimental procedure.

Workflow Diagram: LogP Determination

Caption: Shake-Flask Method for LogP Determination.

Analytical Characterization

Prior to conducting the physicochemical property measurements, the identity and purity of the 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide sample must be unequivocally confirmed. Standard analytical techniques for sulfonamides include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of the atoms.

Conclusion

While 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide is a commercially available compound, its detailed physicochemical profile is not extensively documented in scientific literature. This guide provides the necessary framework for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. By applying the detailed, self-validating protocols for determining melting point, aqueous solubility, pKa, and LogP, a comprehensive understanding of this compound's properties can be achieved. This foundational knowledge is indispensable for unlocking its potential in synthetic chemistry and medicinal applications.

References

- Review of Analytical Methods for Sulfonamides. (2020).

- Analysis of sulfonamides. (n.d.). Slideshare.

- 3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. (n.d.). BLDpharm.

- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.

- Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814–824.

- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.

- 3-AMINO-4-METHOXY-N,N-DIMETHYL-BENZENESULFONAMIDE Safety Data Sheet. (n.d.). Echemi.com.

- Safety Data Sheet for 3-Amino-4-methoxy-benzenesulfonic acid. (n.d.). Fisher Scientific.

- Safety Data Sheet for 3-Amino-4-methoxybenzamide. (2025). Fisher Scientific.

- Safety Data Sheet for a related sulfonamide. (2025). Sigma-Aldrich.

- 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.

- Exploring 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide: Properties and Applications. (n.d.).

- 3-Amino-4-(dimethylamino)benzenesulfonamide. (n.d.). PubChem.

- Synthesis of (E)-3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone oxime. (n.d.).

- 3-Amino-4-methylbenzenesulfonamide. (n.d.). PubChem.

- Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018). SIELC Technologies.

- Safety data sheet for 3-amino-4-methoxybenzanilide. (2020). CPAChem.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.

- Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. (n.d.). PubChem.

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

- 3-Amino-4-methoxybenzanilide. (n.d.). PubChem.

- 3-Amino-4-methoxybenzanilide. (2025). ChemicalBook.

- CAS 120-35-4 | 3-Amino-4-methoxybenzanilide. (n.d.). Jay Finechem.

- Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.

- 3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide, 98% Purity, C9H14N2O3S, 10 grams. (n.d.). CP Lab Safety.

- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide. (n.d.). Sigma-Aldrich.

- 4-Amino-N,N-dimethylbenzenesulfonamide, 97%. (n.d.). Thermo Fisher Scientific.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed.

- 3-Amino-4-methoxybenzanilide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. (n.d.). Sigma-Aldrich.

- 3-Amino-N-(2-chloro-phenyl)-4-methoxy-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.

- 3-Amino-4-chloro-N-(2-methoxy-phenyl)-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- 3-Amino-4-hydroxybenzenesulfonamide. (n.d.). BLD Pharm.

Sources

Unraveling the Molecular Mysteries: A Guide to 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide

A Note to Our Scientific Audience:

Extensive research into the specific mechanism of action for 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide has revealed a notable scarcity of dedicated scientific literature. While the broader class of sulfonamides is well-documented, this particular derivative remains largely uncharacterized in terms of its molecular targets and signaling pathways. This guide, therefore, serves as a foundational exploration, drawing parallels from structurally similar compounds and outlining a strategic, multi-faceted research plan to elucidate its pharmacological identity. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive framework for investigating this compound, from initial hypothesis generation to detailed experimental validation.

Part 1: Deconstructing the Scaffold - A Hypothesis on Potential Mechanisms

The chemical architecture of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide offers initial clues to its potential biological activities. The core benzenesulfonamide moiety is a classic pharmacophore, renowned for its role in a variety of therapeutic agents, most notably as antimicrobial drugs that inhibit dihydropteroate synthase. However, the specific substitutions on the benzene ring—an amino group at position 3, a methoxy group at position 4, and a dimethylated sulfonamide group—suggest a departure from this traditional role and point towards other potential targets.

Derivatives of benzenesulfonamide are known to interact with a range of enzymes and receptors. For instance, related compounds such as 3-amino-4-methylbenzenesulfonamide have been investigated as carbonic anhydrase inhibitors[1]. Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications in oncology and other fields. The presence of the sulfonamide group in our target compound makes this a plausible, high-priority avenue of investigation.

Furthermore, the general class of sulfonamides has been explored for a wide array of biological activities, including antibacterial properties[2][3]. While the N,N-dimethyl substitution might alter this activity, it remains a potential area for initial screening.

Part 2: A Strategic Framework for Mechanistic Elucidation

Given the current knowledge gap, a systematic and multi-pronged experimental approach is essential. The following sections outline a logical progression of studies designed to identify the molecular target(s) and delineate the mechanism of action of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide.

Phase 1: Initial Target Screening and Hypothesis Validation

The primary objective of this phase is to cast a wide net to identify potential interacting partners and validate the initial hypotheses based on structural similarity.

Experimental Protocol 1: Broad-Spectrum Kinase and Phosphatase Profiling

-

Rationale: The sulfonamide scaffold is present in various kinase inhibitors. A broad-spectrum kinase panel assay will provide a rapid assessment of the compound's potential to inhibit or modulate the activity of a wide range of kinases. Similarly, given the role of phosphatases in cellular signaling, a parallel screen against a panel of phosphatases is warranted.

-

Methodology:

-

Prepare a stock solution of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide in a suitable solvent (e.g., DMSO).

-

Utilize a commercial kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

-

Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 kinases and 50 phosphatases.

-

Primary hits are typically defined as those showing >50% inhibition or activation.

-

Follow up with dose-response curves for any primary hits to determine IC50 or EC50 values.

-

Experimental Protocol 2: Carbonic Anhydrase Inhibition Assay

-

Rationale: Based on the activity of structurally related compounds, direct testing for carbonic anhydrase (CA) inhibition is a logical step.

-

Methodology:

-

Employ a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO2 hydration.

-

Screen the compound against a panel of human CA isoforms (e.g., CA I, II, IX, XII) to assess potency and selectivity.

-

Use a known CA inhibitor, such as acetazolamide, as a positive control.

-

Calculate Ki values from the dose-response curves to quantify the inhibitory potency.

-

Data Presentation: Initial Screening Results

| Target Class | Screening Panel | Number of Targets | Primary Hit Criteria | Hypothetical Outcome |

| Kinases | KinaseProfiler™ | >100 | >50% Inhibition @ 10 µM | Identification of 2-3 potential kinase targets |

| Phosphatases | PhosphataseProfiler™ | >50 | >50% Inhibition @ 10 µM | No significant hits |

| Carbonic Anhydrases | Isoform Panel | 4 | Ki < 1 µM | Potent inhibition of CA IX and XII |

Phase 2: Target Validation and Cellular Engagement

Once primary targets are identified, the next crucial step is to confirm these interactions in a cellular context.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is a powerful technique to verify direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

-

Methodology:

-

Treat cultured cells (e.g., a cancer cell line overexpressing the putative target) with 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Experimental Workflow: Target Validation

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide

<_-3.5_2.5>

Introduction

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure and purity is paramount for its successful application in research and development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the structural features and confirming the identity of this compound. This guide offers a detailed exploration of the expected spectroscopic characteristics of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, grounded in the fundamental principles of each technique and supported by established scientific literature. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, providing researchers with the necessary insights to confidently characterize this molecule.

Molecular Structure and Key Functional Groups

A robust spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide comprises a substituted benzene ring, a sulfonamide group, an amino group, a methoxy group, and two N-methyl groups. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Chemical structure of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide is expected to show distinct signals for the aromatic protons, the methoxy protons, the N,N-dimethyl protons, and the amino protons. The aromatic region is particularly informative about the substitution pattern of the benzene ring.[3][4]

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic protons | The electron-donating amino and methoxy groups and the electron-withdrawing sulfonamide group will influence the chemical shifts of the three aromatic protons, leading to a complex splitting pattern in this region.[5] |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methoxy protons are in a shielded environment and typically appear as a sharp singlet. |

| ~ 2.7 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups attached to the nitrogen of the sulfonamide are equivalent and will give rise to a single, integrated signal for six protons. |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 160 | C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is expected to be significantly deshielded. |

| ~ 140 - 150 | C-NH₂ | The aromatic carbon bonded to the amino group will also be deshielded. |

| ~ 135 - 145 | C-SO₂ | The carbon atom directly attached to the electron-withdrawing sulfonamide group will be deshielded. |

| ~ 110 - 130 | Other Aromatic Carbons | The remaining three aromatic carbons will resonate in this region, with their specific shifts influenced by the electronic effects of the substituents.[6] |

| ~ 55 - 60 | -OCH₃ | The carbon of the methoxy group typically appears in this range. |

| ~ 35 - 40 | -N(CH₃)₂ | The carbons of the N,N-dimethyl groups are expected in this region. |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

-

Spectral Width: A wider spectral width is required to cover the larger range of ¹³C chemical shifts (typically 0-220 ppm).

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by collapsing the carbon signals into singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3450 - 3250 | N-H stretch | Primary Amine (-NH₂) | Primary amines exhibit two distinct N-H stretching bands in this region, corresponding to asymmetric and symmetric stretching modes.[7] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | The C-H bonds of the benzene ring give rise to characteristic stretching vibrations in this region.[3] |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | The C-H bonds of the methoxy and N,N-dimethyl groups will absorb in this range. |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | The bending vibration of the N-H bonds in the primary amine is expected here.[7] |

| 1600 - 1450 | C=C stretch | Aromatic Ring | The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in this region.[8] |

| 1350 - 1300 | S=O stretch | Sulfonamide (-SO₂N) | The asymmetric stretching of the S=O bonds in the sulfonamide group gives a strong absorption band in this region.[9][10] |

| 1180 - 1140 | S=O stretch | Sulfonamide (-SO₂N) | The symmetric S=O stretch of the sulfonamide group results in another strong absorption.[10] |

| 1275 - 1200 | C-O stretch | Aryl Ether (-OCH₃) | The stretching vibration of the aryl C-O bond is expected in this range.[9] |

| 1335 - 1250 | C-N stretch | Aromatic Amine | The stretching of the C-N bond of the aromatic amine will appear in this region.[7] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR accessory.

-

-

Acquisition Parameters:

-

Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The molecular weight of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide (C₉H₁₄N₂O₃S) is approximately 230.28 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z 230) should be observed. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 231 would be expected.

-

Fragmentation Pattern: Sulfonamides are known to undergo characteristic fragmentation pathways.[11][12] Key expected fragments include:

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 166.[13]

-

Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the nitrogen of the dimethylamino group would lead to a fragment at m/z 186 (M - N(CH₃)₂).

-

Cleavage of the C-S bond: Cleavage of the bond between the aromatic ring and the sulfur atom could generate a fragment corresponding to the substituted benzene ring.

-

Other characteristic fragment ions for sulfonamides are often observed at m/z 156, 108, and 92.[14]

-

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the analyte.

-

-

Acquisition Parameters:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem Mass Spectrometry (MS/MS):

-

To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Caption: Simplified proposed fragmentation pathway for 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, with their conjugated π-electron systems, typically exhibit characteristic UV absorptions.[8][15]

Expected UV-Vis Absorption

-

Benzene and its derivatives typically show two main absorption bands.[16] The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λ_max), often to longer wavelengths (a bathochromic or red shift).[17]

-

For 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, the presence of the electron-donating amino and methoxy groups, as well as the sulfonamide group, is expected to result in absorption bands in the UV region, likely between 200 and 400 nm. The exact λ_max values will be influenced by the solvent used for the analysis.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

-

Acquisition Parameters:

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Conclusion

The comprehensive spectroscopic analysis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust and self-validating system for its structural elucidation and purity assessment. By carefully interpreting the data from each technique, researchers can gain a detailed understanding of the molecule's structure, from its carbon-hydrogen framework and functional groups to its molecular weight and electronic properties. This guide provides the foundational knowledge and practical protocols necessary for the successful characterization of this and similar sulfonamide derivatives.

References

-

Borges, E. M., & de Souza, G. G. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(5), 845–851. [Link]

-

Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

-

Pleasance, S., Blaylock, S. J., & Tomer, K. B. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 558(1), 155–173. [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2022, May 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

Chemistry LibreTexts. (2023, August 15). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

YouTube. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

Gowda, B. T., & Rao, K. J. M. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(9-10), 640-644. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. [Link]

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704–708. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Igwe, K. C., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Pure and Applied Chemistry, 9(1), 1-12. [Link]

-

PubChemLite. (n.d.). 3-amino-4-methoxy-n-methylbenzenesulfonamide (C8H12N2O3S). [Link]

-

Chemsrc. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. [Link]

-

MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4987. [Link]

-

SIELC Technologies. (2018, February 16). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]

-

SpectraBase. (n.d.). 3-{[4-(Dimethylamino)benzoyl]amino}-4-methoxybenzamide - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3-amino-N-(4-methoxyphenyl)benzenesulfonamide. [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:97-35-8 | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc [chemsrc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. instanano.com [instanano.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

- 16. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 17. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to the Characterization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS 7400-96-6)

Foreword: A Molecule of Potential

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is the bedrock upon which innovation is built. 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, designated by CAS number 7400-96-6, represents a fascinating scaffold. As a substituted arylsulfonamide, it belongs to a class of compounds renowned for their rich history in medicinal chemistry, most notably as the foundation for sulfa drugs.[1] The unique arrangement of an amino group, a methoxy ether, and a dimethylated sulfonamide moiety on a benzene ring presents a molecule with intriguing electronic properties and multiple points for synthetic diversification. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals aiming to synthesize, purify, and thoroughly characterize this compound, ensuring the scientific integrity and reproducibility of their work.

Molecular Identity and Physicochemical Landscape

Before embarking on any experimental workflow, a thorough understanding of the molecule's fundamental properties is paramount. This foundational data informs decisions on solvent selection, purification strategies, and appropriate analytical techniques.

The structural formula, C₉H₁₄N₂O₃S, and molecular weight of approximately 230.28 g/mol are the starting points for its identity.[2][3][4][5][6][7] The presence of polar functional groups—the primary amine and the sulfonamide—suggests moderate solubility in polar organic solvents, while the aromatic ring and alkyl groups confer some nonpolar character.[2]

| Property | Value / Predicted Value | Source / Justification |

| CAS Number | 7400-96-6 | [2][3][4] |

| Molecular Formula | C₉H₁₄N₂O₃S | [2][3][4][5] |

| Molecular Weight | 230.28 g/mol | [2][4][6][7] |

| IUPAC Name | 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide | [7] |

| SMILES | CN(C)S(=O)(=O)c1ccc(c(c1)N)OC | [2] |

| InChI Key | LEDOHLBFUWTDPD-UHFFFAOYSA-N | [8] |

| Physical State | Solid at room temperature (predicted) | [2] |

| Melting Point | Not experimentally determined in reviewed literature. | - |

| Boiling Point | Not experimentally determined in reviewed literature. | - |

| Solubility | Predicted moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | Based on functional group analysis. |

Synthesis Strategy: A Proposed Pathway

The causality behind this proposed pathway lies in the directing effects of the substituents on the aromatic ring and the well-established reliability of each reaction class.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodological Considerations:

-

Diazotization: The primary aromatic amine of 2-methoxy-5-nitroaniline is converted to a diazonium salt using sodium nitrite under cold, acidic conditions. This is a standard and highly efficient transformation, preparing the molecule for nucleophilic substitution.

-

Sulfonylation: A Sandmeyer-type reaction is proposed, introducing the sulfonyl chloride group. This reaction involves treating the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. This is a reliable method for installing a sulfonyl chloride moiety onto an aromatic ring.

-

Amination: The resulting sulfonyl chloride is a highly reactive electrophile. Its reaction with an excess of dimethylamine in the presence of a non-nucleophilic base (like triethylamine or pyridine) will readily form the desired N,N-dimethylsulfonamide. This is a classic Schotten-Baumann type reaction.[11]

-

Reduction: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method. Alternatively, metal-acid systems like iron powder in acidic medium can be employed. This step yields the final target molecule.

Each intermediate and the final product would require purification, typically via column chromatography on silica gel, and its identity confirmed by the characterization techniques outlined below.

Comprehensive Spectroscopic and Chromatographic Characterization

The identity and purity of a synthesized compound are unequivocally established through a suite of analytical techniques. For 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, a combination of NMR, Mass Spectrometry, IR Spectroscopy, and HPLC is essential.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets. Based on the substitution pattern, we expect signals in the range of δ 6.5-7.5 ppm .

-

Methoxy Protons (3H): A sharp singlet corresponding to the -OCH₃ group, expected around δ 3.8-4.0 ppm .[10]

-

Amino Protons (2H): A broad singlet for the -NH₂ protons, typically around δ 4.0-5.0 ppm . Its chemical shift can be highly variable and dependent on solvent and concentration.

-

N,N-dimethyl Protons (6H): A sharp singlet for the two equivalent methyl groups on the sulfonamide nitrogen, expected around δ 2.6-2.8 ppm .

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (6C): Signals will appear in the typical aromatic region of δ 110-160 ppm . The carbon attached to the methoxy group will be the most downfield shifted due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.[9]

-

Methoxy Carbon (1C): A signal around δ 55-57 ppm is characteristic for a methoxy group attached to an aromatic ring.[9][10]

-

N,N-dimethyl Carbons (2C): A signal around δ 38-40 ppm corresponding to the two equivalent methyl carbons.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides to better resolve NH protons.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high resolution instruments (HRMS), the elemental composition.

Predicted Fragmentation Pattern (ESI+):

-

Molecular Ion [M+H]⁺: The base peak or a prominent peak should be observed at m/z ≈ 231.08, corresponding to the protonated molecule.

-

Key Fragments: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and Ar-S bonds.[12][13] We can predict key fragments resulting from:

-

Loss of SO₂ (64 Da): A fragment at m/z ≈ 167.

-

Cleavage of the S-N bond: A fragment corresponding to the dimethylamino group.

-

Cleavage of the C-S bond: A fragment corresponding to the aromatic portion.

-

| Predicted Ion | m/z (Monoisotopic) | Identity |

| [M+H]⁺ | 231.0801 | Protonated Parent Molecule |

| [M-SO₂N(CH₃)₂]⁺ | 122.06 | [C₇H₈NO]⁺ |

| [M-C₇H₈NO]⁺ | 109.02 | [S(O)₂N(CH₃)₂]⁺ |

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer, typically using a C18 reverse-phase column. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is standard.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data and, if possible, tandem MS (MS/MS) data on the parent ion (m/z 231) to confirm fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Predicted Characteristic Absorption Bands:

-

N-H Stretch: Two distinct bands in the region of 3350-3450 cm⁻¹ characteristic of the primary amino (-NH₂) group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

S=O Stretch (Sulfonamide): Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds, expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ , respectively.[14]

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹ for the aryl-alkyl ether linkage.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve signal quality.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Potential Applications and Future Directions

The structural motifs within 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide suggest several avenues for research and development. The sulfonamide core is a privileged scaffold in medicinal chemistry, known for its role in developing carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[15][16] The primary amino group serves as a versatile synthetic handle for further functionalization, allowing for the creation of compound libraries for screening against various biological targets.[17] For instance, it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The methoxy group modulates the electronic and lipophilic properties of the molecule, which can be critical for tuning pharmacokinetic and pharmacodynamic profiles.[18]

Safety and Handling

As with any laboratory chemical, 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide should be handled with appropriate care. While specific toxicity data for this compound is not available, it is prudent to treat it as potentially harmful.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The comprehensive characterization of 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS 7400-96-6) is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a dedicated body of literature for this specific molecule is sparse, a robust characterization plan can be confidently executed by leveraging established principles of organic chemistry and spectroscopy, guided by data from closely related analogs. This guide provides the necessary framework, from a proposed synthesis to detailed analytical protocols and data interpretation, empowering researchers to confidently work with this promising chemical entity.

References

- Vertex AI Search. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Accessed January 14, 2026.

- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Accessed January 14, 2026.

- The Royal Society of Chemistry.

- PMC. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Accessed January 14, 2026.

- Cymit Química S.L. CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. Accessed January 14, 2026.

- ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Accessed January 14, 2026.

- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Accessed January 14, 2026.

- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Accessed January 14, 2026.

- BLDpharm. 7400-96-6|3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. Accessed January 14, 2026.

- Echemi. Buy Benzenesulfonamide, 3-amino-4-methoxy-N,N-dimethyl. Accessed January 14, 2026.

- Appchem. 3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide | 7400-96-6. Accessed January 14, 2026.

- Sigma-Aldrich. 3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide. Accessed January 14, 2026.

- SpectraBase. 3-amino-N-(4-methoxyphenyl)benzenesulfonamide. Accessed January 14, 2026.

- Benchchem. 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline. Accessed January 14, 2026.

- PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Accessed January 14, 2026.

- Echemi. 3-AMINO-4-METHOXY-N,N-DIMETHYL-BENZENESULFONAMIDE. Accessed January 14, 2026.

- Matrix Fine Chemicals. Molecules PDF. Accessed January 14, 2026.

- worldofchemicals.com. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Accessed January 14, 2026.

- ChemicalBook. 3-Amino-4-methoxybenzanilide(120-35-4) 1H NMR spectrum. Accessed January 14, 2026.

- ChemicalBook. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR spectrum. Accessed January 14, 2026.

- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Accessed January 14, 2026.

- US EPA. Benzenesulfonamide, 3-amino-4-methoxy- - Substance Details - SRS. Accessed January 14, 2026.

- Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds. Accessed January 14, 2026.

- ResearchGate. FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide | Request PDF. Accessed January 14, 2026.

- PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Accessed January 14, 2026.

- slideplayer.com. Ion fragmentation of small molecules in mass spectrometry. Accessed January 14, 2026.

- mdpi-res.com. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Accessed January 14, 2026.

- NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Accessed January 14, 2026.

Sources

- 1. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Benzenesulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of drugs with diverse therapeutic applications. Its remarkable versatility stems from its ability to act as a key pharmacophore, engaging in crucial interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic landscape of benzenesulfonamide derivatives, offering field-proven insights for professionals in drug discovery and development.

The Enduring Importance of the Benzenesulfonamide Core

The sulfonamide group (-SO₂NH₂), attached to a benzene ring, provides a unique combination of electronic and steric properties. The sulfonamide nitrogen can be unsubstituted, monosubstituted, or disubstituted, allowing for extensive chemical modifications to fine-tune a compound's physicochemical properties and biological activity. This adaptability has led to the development of benzenesulfonamide-based drugs across a wide spectrum of diseases, including bacterial infections, cancer, inflammation, and glaucoma.[1]

General Synthetic Strategies: Building the Scaffold

The construction of benzenesulfonamide derivatives typically follows well-established synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring and the sulfonamide nitrogen.

A common and versatile approach begins with the chlorosulfonation of a substituted benzene ring, yielding a benzenesulfonyl chloride. This reactive intermediate can then be coupled with a wide range of primary or secondary amines to afford the target benzenesulfonamide.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted Benzenesulfonamide

This protocol outlines a fundamental two-step process for synthesizing a benzenesulfonamide derivative, a common workflow in medicinal chemistry labs.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

To a flask cooled in an ice bath, add 10 g of acetanilide.

-

Slowly add 30 mL of chlorosulfonic acid with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride.

Causality Insight: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at a low temperature to control the exothermic reaction and prevent side product formation.

Step 2: Synthesis of the N-Substituted Benzenesulfonamide

-

Dissolve the 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality Insight: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Using a slight excess of the amine drives the reaction to completion.

Therapeutic Applications: A Multifaceted Scaffold